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Compound of Interest

Compound Name:
(R)-3,3-Difluoro-

cyclopentanemethanol

Cat. No.: B1404973 Get Quote

(R)-3,3-Difluoro-cyclopentanemethanol, identified by CAS number 1407997-85-6, is a chiral,

fluorinated building block of significant interest to the pharmaceutical and agrochemical

industries. Its structure combines three strategically important motifs for modern drug design: a

stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy

molecules towards more three-dimensional (3D) structures.[1] Saturated rings like

cyclopentane provide access to this valuable 3D space, which can lead to improved target

selectivity and better physicochemical properties.[1] Furthermore, the incorporation of fluorine

into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity,

bioavailability, and binding affinity.[2][3] The gem-difluoro group, in particular, is often employed

as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential

site of metabolic oxidation without drastically altering the molecule's steric profile.

This guide serves as a technical resource for researchers and drug development professionals,

providing in-depth information on the properties, synthesis, handling, and strategic application

of (R)-3,3-Difluoro-cyclopentanemethanol.

Physicochemical Properties and Specifications
The intrinsic properties of (R)-3,3-Difluoro-cyclopentanemethanol are foundational to its

application. The introduction of the two fluorine atoms significantly influences the electronic
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character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent

protons.

Property Value Source(s)

CAS Number 1407997-85-6 [4][5][6]

IUPAC Name
(R)-(3,3-

difluorocyclopentyl)methanol
[4]

Molecular Formula C₆H₁₀F₂O [4][6]

Molecular Weight 136.14 g/mol [4][6]

Appearance Light yellow liquid [4]

Typical Purity ≥97% [4]

SMILES OC[C@@H]1CCC(F)(F)C1 [4]

Storage
Store at room temperature or

under inert gas at 2-8°C.
[4][7]

Strategic Importance in Medicinal Chemistry
The utility of (R)-3,3-Difluoro-cyclopentanemethanol stems from the synergistic combination

of its structural features. Each component offers a distinct advantage in the design of novel

therapeutic agents.

Gem-Difluoro Group: This motif serves as a powerful metabolic shield. The C-F bond is

exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g.,

hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the

pharmacokinetic profile of a drug candidate.[2]

Cyclopentyl Scaffold: As a saturated carbocycle, it imparts a distinct three-dimensional

geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex

protein binding pockets and can reduce attrition rates during drug development.[1]

(R)-Chirality: The defined stereocenter allows for precise, stereoselective interactions with

chiral biological targets such as enzymes and receptors. This is critical for optimizing potency
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and reducing off-target effects.

Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical

modification and further elaboration, allowing for the straightforward connection of this

building block to other parts of a target molecule via esterification, etherification, or

conversion to other functional groups.

(R)-3,3-Difluoro-cyclopentanemethanol

Key Medicinal Chemistry Features

Core Structure

Gem-Difluoro Group
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3D Cyclopentyl Scaffold
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(Target Specificity)
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Key structural features and their roles in drug design.

Synthesis and Characterization Workflow
While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a

plausible and robust synthetic strategy can be devised based on established chemical

transformations.[8][9] The following protocol is a representative example grounded in common

laboratory practice.

Proposed Synthetic Protocol
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This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-

en-1-ol.

Step 1: Protection of the Alcohol

Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g.,

TBDMS ether) to prevent interference in subsequent steps.

Reagents:tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the

subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at

the end of the synthesis under mild acidic conditions.

Step 2: Hydroboration-Oxidation

Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-

position.

Reagents: 1) Borane-tetrahydrofuran complex (BH₃·THF), 2) Sodium hydroxide (NaOH),

Hydrogen peroxide (H₂O₂).

Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and

diastereoselective method for converting alkenes to alcohols, ensuring the correct

positioning of the oxygen for the subsequent oxidation to a ketone.

Step 3: Oxidation to Ketone

Reaction: Oxidation of the newly formed secondary alcohol to a ketone.

Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.

Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of

side reactions. It is preferred for its operational simplicity compared to a Swern oxidation,

which requires cryogenic temperatures.

Step 4: Geminal Deoxofluorination
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Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of

ketones.[8][9] The reaction must be performed in an anhydrous environment and with

caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.

Step 5: Deprotection and Functional Group Transformation

Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a

leaving group (e.g., tosylate).

Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl

chloride (TsCl), Pyridine.

Rationale (Expertise): This sequence converts the protected alcohol into a reactive

intermediate suitable for displacement to introduce the final hydroxymethyl carbon.

Step 6: Nucleophilic Displacement and Reduction

Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting

nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.

Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).

Rationale (Trustworthiness): This two-step sequence is a classic method for extending a

carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an

intermediate ester, to the primary alcohol. An alternative route could involve the reduction of

a corresponding carboxylic acid or ester at the 1-position.[8][9]

Purification and Quality Control Workflow
Ensuring the purity and identity of the final product is paramount. A multi-step validation

process is required.

1. Crude Purification:
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Method: Flash column chromatography on silica gel.

Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the

polar product from non-polar starting materials and byproducts.

Rationale: This is the standard method for purifying moderately polar organic compounds,

providing good resolution and scalability.

2. Analytical Characterization:

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure. The ¹H NMR should show the

characteristic multiplet for the CH₂OH group, while the ¹⁹F NMR will confirm the presence of

the CF₂ group.

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol ) and

fragmentation pattern.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric

purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A

suitable chiral column (e.g., Chiralpak® series) must be used.
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Analytical QC
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General workflow for synthesis, purification, and QC.

Safety, Handling, and Storage
Proper handling of (R)-3,3-Difluoro-cyclopentanemethanol is essential. While a specific

safety data sheet (SDS) should always be consulted, the following information is based on data

for structurally related compounds and supplier information.[4][10][11]
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Hazard Category Description GHS Pictogram

Physical Hazard Flammable liquid and vapour. GHS02 (Flame)

Health Hazard

Harmful if swallowed or in

contact with skin. Causes

serious eye irritation/damage.

GHS07 (Exclamation Mark)

Handling Procedures:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, nitrile gloves, and a lab coat.

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

Ground and bond containers when transferring material to prevent static discharge.

Avoid breathing vapors or mist.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C

is recommended.[7]

Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.

[10]

Conclusion
(R)-3,3-Difluoro-cyclopentanemethanol is more than just a chemical reagent; it is a

strategically designed building block that addresses several key challenges in modern drug

discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro

group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal

chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical
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properties, it enables the rapid exploration of novel chemical space and accelerates the

development of safer and more effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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